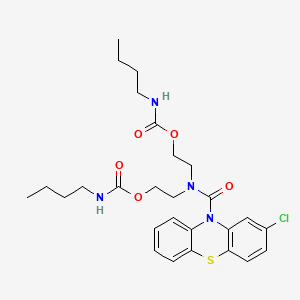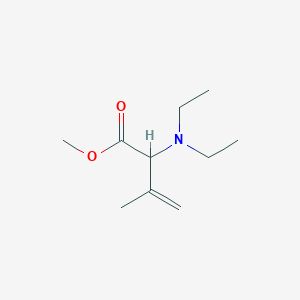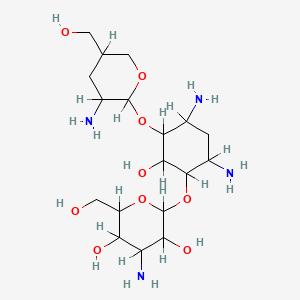
3',4'-Dideoxykanamycin C hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. Aminoglycosides are known for their potent antibacterial properties, particularly against gram-negative bacteria. This compound is a derivative of kanamycin B, modified to enhance its activity against resistant bacterial strains .
Méthodes De Préparation
The synthesis of 3’,4’-Dideoxykanamycin C involves several steps. The primary method includes treating the primary 6’-amino group of a tetra-N-protected derivative of kanamycin B with a nitrite to convert the amino group into a hydroxyl group, followed by the removal of protective groups . This process results in the formation of 3’,4’-Dideoxykanamycin C, which is then converted into its hemihydrate form for stability and solubility.
Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
3’,4’-Dideoxykanamycin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s efficacy.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution can produce a variety of modified aminoglycosides .
Applications De Recherche Scientifique
3’,4’-Dideoxykanamycin C hemihydrate has several applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: It serves as a reference compound in the development of new antibacterial agents.
Mécanisme D'action
The mechanism of action of 3’,4’-Dideoxykanamycin C involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .
Comparaison Avec Des Composés Similaires
3’,4’-Dideoxykanamycin C is unique compared to other aminoglycosides due to its specific modifications, which enhance its activity against resistant strains. Similar compounds include:
Kanamycin A: Less effective against resistant strains.
Amikacin: Another derivative of kanamycin with modifications to improve efficacy.
Tobramycin: Similar structure but different spectrum of activity
Propriétés
Numéro CAS |
65566-76-9 |
|---|---|
Formule moléculaire |
C18H36N4O9 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2 |
Clé InChI |
LXQWENIGEFXSFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


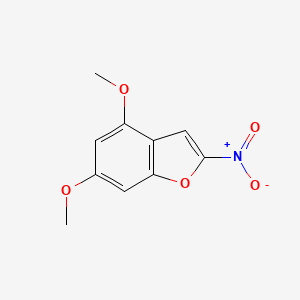
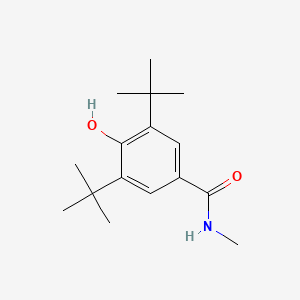
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
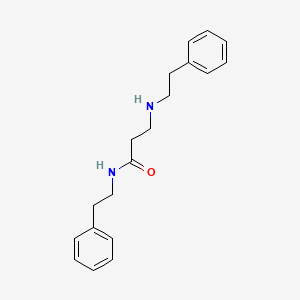
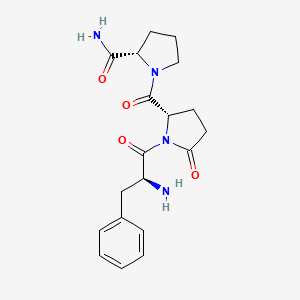
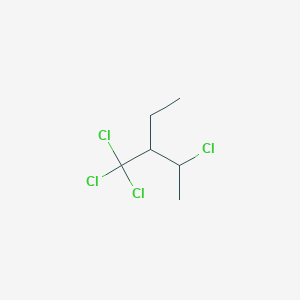


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
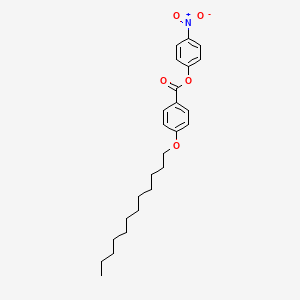
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
